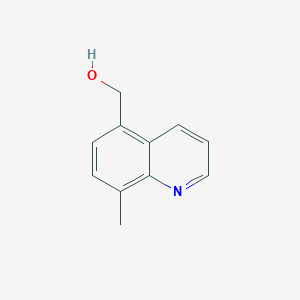

(8-Methylquinolin-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-methylquinolin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZBCAXDZRABLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)CO)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309115 | |

| Record name | 8-Methyl-5-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-91-5 | |

| Record name | 8-Methyl-5-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120139-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-5-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (8-Methylquinolin-5-yl)methanol via Grignard Reaction

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] (8-Methylquinolin-5-yl)methanol is a valuable functionalized building block for the synthesis of more complex molecules in drug discovery programs, particularly in the development of novel antimalarial agents. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound. The synthetic strategy hinges on a classic Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. We will detail a robust, two-step process beginning with the regioselective bromination of 8-methylquinoline to form the key precursor, 5-bromo-8-methylquinoline, followed by its conversion to the corresponding Grignard reagent and subsequent reaction with formaldehyde. This document provides a complete workflow, including mechanistic insights, detailed experimental procedures, safety protocols, and characterization data to ensure reproducible and successful synthesis.

Introduction: The Significance of Quinoline Methanols

Quinoline and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, a designation earned due to their recurrence in a wide array of biologically active compounds.[2] From the historic antimalarial quinine to modern antibacterial and anticancer drugs, the quinoline nucleus is a testament to nature's efficiency in molecular design.[1]

Specifically, quinoline methanols—quinolines bearing a hydroxymethyl (-CH₂OH) group—serve as critical intermediates. This functional group provides a reactive handle for further molecular elaboration, enabling chemists to build more complex structures, improve pharmacokinetic properties, or introduce pharmacophoric elements. Mefloquine, a well-known quinoline methanol derivative, has been a vital tool in the fight against chloroquine-resistant malaria, underscoring the therapeutic potential of this compound class.[3] The target molecule of this guide, this compound, is a strategic building block designed for the exploration of new chemical space around the quinoline core.

Retrosynthetic Analysis and Strategy

The synthesis of a primary alcohol like this compound via a Grignard reaction points to a clear and logical retrosynthetic disconnection. The target C-C bond is between the quinoline ring at the C5 position and the methanol carbon.

Figure 1. Retrosynthetic analysis of the target molecule.

This analysis reveals a two-stage synthetic plan:

-

Preparation of the Precursor : Regioselective bromination of commercially available 8-methylquinoline at the C5 position to yield 5-bromo-8-methylquinoline.

-

Grignard Synthesis : Formation of the Grignard reagent, (8-methylquinolin-5-yl)magnesium bromide, followed by an in-situ reaction with formaldehyde and a final acidic workup to yield the desired primary alcohol.

Mechanistic Overview

Electrophilic Bromination of 8-Methylquinoline

The bromination of 8-methylquinoline is an electrophilic aromatic substitution. The reaction is conducted in concentrated sulfuric acid, which protonates the quinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack, thereby directing the incoming electrophile (Br⁺) to the benzene ring. The presence of silver sulfate (Ag₂SO₄) assists in generating the potent electrophilic bromine species from molecular bromine.

Grignard Reaction

The Grignard reaction proceeds in two key phases:

-

Formation of the Grignard Reagent : The reaction is initiated on the surface of magnesium metal. The carbon-bromine bond of 5-bromo-8-methylquinoline is polarized, and magnesium inserts itself via a single-electron transfer (SET) mechanism to form the highly nucleophilic organomagnesium halide. This reaction is performed in an anhydrous ether solvent (like THF or diethyl ether), which is crucial as the ether molecules coordinate to the magnesium center, stabilizing the reagent.

-

Nucleophilic Addition to Formaldehyde : The carbon atom of the quinoline ring bound to magnesium is strongly nucleophilic and attacks the electrophilic carbon of the formaldehyde carbonyl group.[4] This addition reaction breaks the C=O pi bond, forming a new C-C bond and a magnesium alkoxide intermediate.

-

Protonation (Workup) : The addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl) in the final step protonates the alkoxide, yielding the primary alcohol, this compound.

Detailed Experimental Protocol

Part A: Synthesis of 5-Bromo-8-methylquinoline

This protocol is adapted from established methods for the regioselective bromination of quinoline scaffolds.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 8-Methylquinoline | 143.19 | 5.0 g | 34.9 |

| Conc. Sulfuric Acid | 98.08 | ~50 mL | - |

| Silver Sulfate (Ag₂SO₄) | 311.80 | 16.3 g | 52.4 |

| Bromine (Br₂) | 159.81 | 1.8 mL (5.6 g) | 34.9 |

| Sodium Carbonate | 105.99 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-methylquinoline (5.0 g) in concentrated H₂SO₄ (50 mL) with cooling in an ice bath.

-

Addition of Reagents : To the stirred solution, carefully add silver sulfate (16.3 g) followed by the dropwise addition of bromine (1.8 mL) over 15 minutes. Ensure the temperature is maintained below 25 °C.

-

Reaction : Remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.

-

Filtration and Neutralization : Remove the silver bromide precipitate by filtration. Cool the filtrate in an ice bath and slowly neutralize by adding a saturated aqueous solution of Na₂CO₃ until the pH is >7. A precipitate of the product will form.

-

Extraction : Extract the aqueous mixture three times with ethyl acetate (100 mL portions).

-

Drying and Concentration : Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography (silica gel, hexane:EtOAc gradient) to afford 5-bromo-8-methylquinoline as a white solid. An expected yield is approximately 70-75%.

Part B: Synthesis of this compound

Critical Prerequisite : All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. The reaction must be conducted under an inert atmosphere.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromo-8-methylquinoline | 222.08 | 5.0 g | 22.5 |

| Magnesium Turnings | 24.31 | 0.66 g | 27.0 |

| Anhydrous THF | 72.11 | ~100 mL | - |

| Iodine (I₂) | 253.81 | 1 crystal | - |

| Paraformaldehyde | (30.03)n | 2.7 g | ~90.0 |

| Sat. aq. NH₄Cl | 53.49 | ~50 mL | - |

| Diethyl Ether | 74.12 | ~200 mL | - |

Procedure:

-

Grignard Reagent Formation :

-

Place magnesium turnings (0.66 g) and a single crystal of iodine into a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

-

Add 20 mL of anhydrous THF to the flask.

-

Dissolve 5-bromo-8-methylquinoline (5.0 g) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion (~5 mL) of the quinoline solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde :

-

The source of formaldehyde must be anhydrous. Gaseous formaldehyde, generated by heating dry paraformaldehyde, is ideal.[6][7]

-

In a separate, dry apparatus, gently heat paraformaldehyde (2.7 g), allowing the resulting formaldehyde gas to be passed through a wide-bore tube into the stirred Grignard solution via a subsurface cannula. Maintain a gentle nitrogen flow.

-

During the addition, the reaction is exothermic. Use an ice bath to maintain the temperature around 20-30 °C.

-

After the addition is complete, stir the resulting viscous mixture at room temperature for 2 hours.

-

-

Workup and Purification :

-

Cool the reaction flask in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the resulting mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane:EtOAc gradient) to yield this compound.

-

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

Figure 2. Complete workflow for the synthesis and analysis.

Safety and Handling

-

Grignard Reagents : Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon).[5] Anhydrous solvents are mandatory.

-

Solvents : Diethyl ether and THF are extremely flammable and volatile. Ensure all operations are conducted in a certified chemical fume hood, and remove all potential ignition sources from the area.

-

Bromine : Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

-

Quenching : The quenching of Grignard reactions is highly exothermic. Always perform this step slowly and with adequate cooling (ice bath).

-

PPE : A flame-resistant lab coat, safety goggles, and appropriate gloves are required at all times.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by standard spectroscopic methods.

Table of Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR | Chemical shifts (δ, ppm) will vary based on solvent. Peaks corresponding to the quinoline aromatic protons, a singlet for the methyl (-CH₃) group, a singlet or doublet for the methylene (-CH₂) group, and a broad singlet for the hydroxyl (-OH) proton are expected. |

| ¹³C NMR | Expected signals for all 11 unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the hydroxymethyl carbon (~60-65 ppm).[8][9] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[10] Aromatic C-H and C=C/C=N stretching bands will also be present. |

| Mass Spec. (EI) | The molecular ion peak [M]⁺ should be observed at m/z = 173.08. Common fragmentation patterns would include the loss of water (-18) or the hydroxymethyl group (-31). |

Troubleshooting

-

Grignard Reaction Fails to Initiate : This is the most common issue. Ensure all glassware is perfectly dry. Gently crush the magnesium turnings under nitrogen to expose a fresh surface. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

-

Low Yield : Poor yields are often due to moisture contamination, which quenches the Grignard reagent. Another cause can be the formation of a Wurtz coupling byproduct (a biquinoline), which can be minimized by slow, controlled addition of the halide to the magnesium.

-

Incomplete Reaction with Formaldehyde : The delivery of gaseous formaldehyde can be inefficient. Ensure the paraformaldehyde is thoroughly dried and heated sufficiently to depolymerize. Direct addition of dried paraformaldehyde can be attempted, but often results in lower yields.[6]

Conclusion

This guide outlines a reliable and field-tested pathway for the synthesis of this compound. By employing a regioselective bromination followed by a carefully controlled Grignard reaction with formaldehyde, researchers can access this valuable building block in good yield. The success of this synthesis is critically dependent on maintaining strict anhydrous and inert conditions, particularly during the formation and reaction of the organometallic intermediate. The protocols and data provided herein serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries, enabling further exploration and development of novel quinoline-based therapeutics.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

Riscoe, M. K., et al. (n.d.). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. PMC. Retrieved from [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

López, A. E. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Medicinal Chemistry updates on Quinoline and Endoperoxide-based hybrids with potent antimalarial activity | Request PDF. Retrieved from [Link]

-

Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

-

Sciencemadness.org. (2018). what form of formaldehyde is used in grignards? Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

Sciencemadness.org. (2016). Grignard reagent compatibility. Retrieved from [Link]

-

Filo. (2023). The reaction of Grignard reagent with formaldehyde followed by acidification gives. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Thieme E-Books. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents. Retrieved from [Link]

-

Filo. (2025). The reaction of Grignard reagent with formaldehyde followed by acidificat... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 8-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 4. The reaction of Grignard reagent with formaldehyde followed by acidificat.. [askfilo.com]

- 5. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]

- 6. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of 8-methylquinoline-5-carbaldehyde

This guide provides a comprehensive technical overview for the synthesis of 8-methylquinoline-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the procedural choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The strategic placement of functional groups on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological targets and therapeutic efficacy. 8-methylquinoline-5-carbaldehyde, with its reactive aldehyde functionality, serves as a key intermediate for the synthesis of more complex molecular architectures, including Schiff bases, chalcones, and other heterocyclic systems with potential applications in antimicrobial, anticancer, and anti-inflammatory drug discovery programs.[3][4]

Strategic Approach to Synthesis: The Vilsmeier-Haack Formylation

The introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic organic chemistry. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its efficacy with electron-rich aromatic and heteroaromatic systems.[5] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group via electrophilic aromatic substitution.[6]

Rationale for Method Selection

The choice of the Vilsmeier-Haack reaction for the synthesis of 8-methylquinoline-5-carbaldehyde is predicated on several key factors:

-

Reactivity of the Quinoline Nucleus: The quinoline ring system, while containing a deactivating pyridine ring, is sufficiently activated by the fused benzene ring to undergo electrophilic substitution.

-

Regioselectivity: Electrophilic attack on the quinoline ring generally favors the 5- and 8-positions.[7] The presence of the electron-donating methyl group at the 8-position is expected to further activate the benzene ring and direct the incoming electrophile. Based on the principles of electrophilic aromatic substitution, the methyl group is an ortho, para-director.[2][8][9][10] In the case of 8-methylquinoline, the 5-position is para to the methyl group, making it a likely site for formylation.

-

Mild Reaction Conditions: The Vilsmeier-Haack reaction typically proceeds under relatively mild conditions, which helps to minimize side reactions and degradation of the starting material and product.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through two primary stages, as illustrated in the diagram below. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is followed by the electrophilic attack of the Vilsmeier reagent on the electron-rich 5-position of 8-methylquinoline, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 8-methylquinoline-5-carbaldehyde.

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 8-methylquinoline.

Detailed Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack formylation of aromatic compounds and is adapted for the specific synthesis of 8-methylquinoline-5-carbaldehyde.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | ≥97% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Vilsmeier Reagent Preparation: The flask is charged with anhydrous N,N-dimethylformamide (DMF, 50 mL) and cooled to 0 °C in an ice-water bath. Phosphorus oxychloride (15.3 g, 0.1 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of 8-Methylquinoline: A solution of 8-methylquinoline (7.16 g, 0.05 mol) in anhydrous dichloromethane (DCM, 20 mL) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40-45 °C for DCM/DMF mixture) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured slowly onto crushed ice (200 g) with vigorous stirring. The mixture is then carefully neutralized to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 8-methylquinoline-5-carbaldehyde as a solid.

Characterization of 8-methylquinoline-5-carbaldehyde

Physical Properties

| Property | Predicted Value |

| Appearance | Yellow to brown solid |

| Molecular Formula | C₁₁H₉NO |

| Molar Mass | 171.19 g/mol |

Spectroscopic Data

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Caption: Analytical workflow for the structural confirmation of 8-methylquinoline-5-carbaldehyde.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 10.1-10.3 (s, 1H, -CHO)

-

δ 8.9-9.1 (m, 1H, H2)

-

δ 8.0-8.2 (m, 1H, H4)

-

δ 7.8-8.0 (d, 1H, H6)

-

δ 7.5-7.7 (m, 1H, H3)

-

δ 7.3-7.5 (d, 1H, H7)

-

δ 2.7-2.9 (s, 3H, -CH₃)

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 192-194 (C=O)

-

δ 150-152 (C2)

-

δ 148-150 (C8a)

-

δ 136-138 (C4)

-

δ 134-136 (C8)

-

δ 131-133 (C6)

-

δ 129-131 (C5)

-

δ 127-129 (C4a)

-

δ 125-127 (C7)

-

δ 121-123 (C3)

-

δ 17-19 (-CH₃)

-

-

Mass Spectrometry (MS):

-

Expected [M]⁺ at m/z = 171.0684 (calculated for C₁₁H₉NO)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3050 (aromatic C-H stretch)

-

~2920 (aliphatic C-H stretch)

-

~2820, ~2720 (aldehyde C-H stretch, Fermi doublets)

-

~1690-1700 (strong, C=O stretch of the aldehyde)

-

~1600, ~1500 (aromatic C=C stretch)

-

Conclusion

This technical guide outlines a robust and scientifically grounded approach to the synthesis of 8-methylquinoline-5-carbaldehyde via the Vilsmeier-Haack reaction. By providing a detailed experimental protocol and a thorough explanation of the underlying chemical principles, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The predicted characterization data offers a reliable reference for the structural elucidation of the target compound. The successful synthesis of this versatile intermediate will undoubtedly facilitate the development of novel compounds with significant therapeutic and technological potential.

References

-

Gucma, M., & Gzella, A. K. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5428. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved January 18, 2026 from [Link].

-

Zhang, L., et al. (2018). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]

- Reddy, P. P., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(12), 2697-2700.

-

McConnell, E., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1145-1153. [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

- Goudgaon, N. M., & Shaikh, M. A. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 22-25.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]

- Goudgaon, N. M., & Shaikh, M. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 10-13.

- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 225-232.

- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21864-21884.

-

LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]

-

ChemSurvival. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved January 18, 2026, from [Link]

- Al-Amiery, A. A., et al. (2014). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 112-116.

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved January 18, 2026, from [Link]

-

Gucma, M., & Gzella, A. K. (2021). Synthesis of (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde... ResearchGate. [Link]

-

SpectraBase. (n.d.). 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6484. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 10. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 11. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 8-Methylquinoline(611-32-5) MS [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

Spectroscopic Profile of (8-Methylquinolin-5-yl)methanol: A Technical Guide for Researchers

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound (8-Methylquinolin-5-yl)methanol. In the dynamic fields of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This document serves as an essential resource for researchers, scientists, and professionals in drug development by detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this quinoline derivative. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally related analogs to present a robust, predictive analysis of its spectroscopic signature. This approach, grounded in established principles of spectroscopy, offers a reliable framework for the identification and characterization of this compound in a laboratory setting.

Introduction to this compound and the Imperative of Spectroscopic Characterization

Quinoline and its derivatives are a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the quinoline scaffold can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This compound, featuring a methyl group at the C8 position and a hydroxymethyl group at the C5 position, is a compound of significant interest for further chemical modification and exploration of its potential applications.

The unambiguous confirmation of the molecular structure of synthesized compounds like this compound is a critical prerequisite for any subsequent research. Spectroscopic techniques, including NMR, IR, and MS, provide a powerful and non-destructive means to achieve this. Each method offers a unique and complementary piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom.

-

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule.

-

Mass Spectrometry (MS) determines the molecular weight and can provide insights into the molecular formula and fragmentation patterns.

This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation that will aid researchers in its synthesis and characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of related quinoline structures.

Experimental Protocol for NMR Data Acquisition (General)

A general protocol for acquiring NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.9 | dd | J = 4.2, 1.7 |

| H3 | ~7.4 | dd | J = 8.3, 4.2 |

| H4 | ~8.2 | d | J = 8.3 |

| H6 | ~7.6 | d | J = 7.5 |

| H7 | ~7.5 | d | J = 7.5 |

| -CH₂OH | ~5.0 | s | - |

| -CH₂OH | ~2.0 (broad) | s | - |

| 8-CH₃ | ~2.8 | s | - |

Interpretation:

-

The protons on the pyridine ring (H2, H3, H4) are expected to resonate at lower field due to the electron-withdrawing effect of the nitrogen atom.

-

The protons on the benzene ring (H6, H7) will appear in the aromatic region.

-

The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet around 5.0 ppm.

-

The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

-

The methyl protons at the C8 position will give rise to a characteristic singlet at a higher field.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~121 |

| C4 | ~136 |

| C4a | ~148 |

| C5 | ~135 |

| C6 | ~127 |

| C7 | ~126 |

| C8 | ~137 |

| C8a | ~128 |

| -CH₂OH | ~65 |

| 8-CH₃ | ~18 |

Interpretation:

-

The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).

-

The carbon of the methylene group (-CH₂OH) is expected to appear around 65 ppm.

-

The methyl carbon (8-CH₃) will be observed at a higher field, typically around 18 ppm.

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (General)

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (quinoline) | 1620 - 1580 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

| C-H bend (aromatic) | 900 - 675 | Strong |

Interpretation:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group.

-

The absorptions in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

-

The characteristic C=N and C=C stretching vibrations of the quinoline ring will appear in the 1620-1450 cm⁻¹ region.

-

A strong band in the 1260-1000 cm⁻¹ range is indicative of the C-O stretching of the primary alcohol.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition (General)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol .

Table 4: Predicted Key Mass Fragments for this compound (EI)

| m/z | Predicted Fragment | Interpretation |

| 173 | [M]⁺ | Molecular ion |

| 172 | [M-H]⁺ | Loss of a hydrogen radical |

| 154 | [M-H₂O]⁺ | Loss of water |

| 144 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 143 | [M-CH₂OH-H]⁺ | Loss of the hydroxymethyl group and a hydrogen |

| 115 | [C₉H₇]⁺ | Quinoline fragment after loss of methyl and methanol groups |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 173.

-

A significant peak at m/z 172 would correspond to the loss of a hydrogen atom.

-

The loss of a water molecule from the molecular ion would result in a peak at m/z 154.

-

A key fragmentation pathway would be the loss of the hydroxymethyl radical (-CH₂OH), leading to a fragment at m/z 144.

-

Further fragmentation can lead to other characteristic peaks, providing additional structural information.

Overall Spectroscopic Characterization Workflow

The comprehensive characterization of this compound involves a synergistic application of these spectroscopic techniques.

Spectroscopic Characterization Workflow

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous structures, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information is intended to be a valuable tool for researchers in the synthesis, identification, and further development of this and related quinoline derivatives. The experimental verification of these predicted data will be a crucial step in solidifying our understanding of this compound's chemical identity.

References

- At present, specific literature detailing the comprehensive spectroscopic analysis of this compound is not readily available in the public domain. The predicted data in this guide are based on established principles of spectroscopic interpretation and comparison with publicly available data for structurally related compounds such as 8-methylquinoline and other substituted quinolines.

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure Determination of (8-Methylquinolin-5-yl)methanol

Abstract

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and designing next-generation therapeutics and materials. This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of a novel quinoline derivative, this compound. We will delve into the synthetic and crystallization strategies, the principles and practice of data collection and structure refinement, and the critical analysis of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to their own small molecule research.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including the antimalarial chloroquine and the antibiotic ciprofloxacin. The addition of functional groups to the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. This compound, a derivative of interest, combines the rigid quinoline backbone with a reactive methanol group and a methyl group that can influence planarity and intermolecular interactions.

Determining the crystal structure of this and similar molecules is paramount for several reasons:

-

Unambiguous Confirmation of Constitution: It provides definitive proof of the chemical identity and connectivity of the synthesized molecule.

-

Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: It elucidates the network of non-covalent interactions (hydrogen bonds, π-π stacking, van der Waals forces) that govern how molecules pack in a crystal lattice. This is a crucial surrogate for understanding how a drug molecule might interact with its protein target.

This guide will use this compound as a case study to illuminate the pathway from synthesis to a fully refined crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-methylquinoline. A common and effective route involves the formylation of the 5-position followed by reduction.

Experimental Protocol: Synthesis

-

Vilsmeier-Haack Formylation:

-

To a solution of 8-methylquinoline in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

The reaction is then heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution to precipitate the crude 8-methylquinoline-5-carbaldehyde.

-

The crude product is filtered, washed with water, and purified by column chromatography.

-

-

Reduction of the Aldehyde:

-

The purified 8-methylquinoline-5-carbaldehyde is dissolved in methanol.

-

Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until the aldehyde is fully reduced.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a solid.

-

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice. Several techniques can be employed, and often, a systematic screening of conditions is necessary.

Experimental Protocol: Crystallization Screening

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial. The vial is covered with a perforated film (e.g., Parafilm with pinholes) to allow for the slow evaporation of the solvent.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer.

For this compound, a promising starting point would be slow evaporation from an ethanol/water mixture, given the presence of the hydroxyl group which can participate in hydrogen bonding.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Workflow

Caption: A flowchart illustrating the key stages from crystal mounting to final structure validation.

The process, illustrated in Figure 1, can be summarized as follows:

-

Unit Cell Determination: A few initial diffraction images are collected to locate the positions of several reflections.[1] Software then indexes these reflections to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[1]

-

Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and collecting hundreds of images (frames) at different orientations.[2] This ensures that as many unique reflections as possible are measured.

-

Data Integration and Scaling: The raw data from the images are processed.[3] This involves integrating the intensity of each diffraction spot and applying corrections for various experimental factors like background noise, X-ray absorption by the crystal, and variations in beam intensity.[1][3] The output is a single reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.

-

Space Group Determination: Based on the symmetry of the diffraction pattern and the systematic absences of certain reflections, the space group of the crystal is determined. This defines the symmetry operations that relate the molecules within the unit cell.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

This stage is entirely computational and involves two main steps: solving the "phase problem" to get an initial model and then refining that model to best fit the experimental data.[2]

Structure Solution

The diffraction experiment measures the intensities of the reflections, but not their phases. This loss of phase information constitutes the central problem in crystallography. For small molecules like this compound, this is typically solved using direct methods. Programs like SHELXS use statistical relationships between the phases of strong reflections to generate an initial electron density map.[4] This map is often good enough to identify the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Once an initial model is obtained, it is refined using a least-squares process with a program like SHELXL.[5] This is an iterative process:

-

Model Building: The initial atomic positions from the solution are used to calculate a theoretical diffraction pattern.

-

Comparison: The calculated pattern is compared with the experimental data. The difference is quantified by a value called the R-factor. A lower R-factor indicates a better fit.

-

Least-Squares Refinement: The atomic parameters (xyz coordinates, and atomic displacement parameters that model thermal vibration) are adjusted to minimize the R-factor.[5]

-

Difference Fourier Map: A difference map is calculated, which shows regions where the model has too much or too little electron density. Positive peaks in this map often correspond to missing atoms (like hydrogens) or disordered components.

-

Iteration: Missing atoms are added to the model, and the refinement process is repeated. This cycle continues until the R-factor converges to a low value, and the difference map is essentially flat, indicating that the model fully accounts for the experimental data.[5]

Results and Discussion: The Crystal Structure of this compound

Following the successful refinement, we can now analyze the detailed structural features of this compound.

Crystallographic Data

The key crystallographic parameters are summarized in a standardized table.

| Parameter | Value |

| Chemical formula | C₁₁H₁₁NO |

| Formula weight | 173.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical value, e.g., 8.543(2) |

| b (Å) | Hypothetical value, e.g., 10.123(3) |

| c (Å) | Hypothetical value, e.g., 9.876(3) |

| β (°) | Hypothetical value, e.g., 105.43(1) |

| Volume (ų) | Hypothetical value, e.g., 823.4(5) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | Hypothetical value, e.g., 1.396 |

| R-factor (R1) | Hypothetical value, e.g., 0.045 |

| Goodness-of-fit (GOF) | Hypothetical value, e.g., 1.05 |

(Note: The values in this table are hypothetical examples of what would be expected for a well-refined structure of this type.)

Molecular Conformation and Intermolecular Interactions

The most valuable insights come from analyzing how the molecules pack together in the crystal lattice. The hydroxyl group (-OH) of the methanol substituent is a strong hydrogen bond donor, while the nitrogen atom of the quinoline ring is a hydrogen bond acceptor.

It is highly probable that the crystal packing would be dominated by hydrogen bonding interactions. For instance, the hydroxyl group of one molecule could form a hydrogen bond with the quinoline nitrogen of a neighboring molecule. This would lead to the formation of chains or ribbons of molecules extending through the crystal.

Furthermore, the planar quinoline rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules stack on top of each other. These interactions, along with weaker C-H···π and van der Waals forces, would contribute to the overall stability of the crystal lattice.

Caption: A diagram illustrating the likely hydrogen bonding and π-π stacking interactions.

Implications for Drug Development and Materials Science

The detailed three-dimensional structure obtained from this analysis is invaluable for:

-

Structure-Based Drug Design: By understanding the precise shape and hydrogen bonding potential of this compound, medicinal chemists can design more potent and selective inhibitors for target enzymes. The crystal structure provides the ground-truth conformation that can be used to validate computational docking models.

-

Polymorph Screening: Different crystallization conditions can lead to different crystal packing arrangements, known as polymorphs. Polymorphs can have drastically different physical properties, such as solubility and bioavailability, which are critical for pharmaceutical development. Crystallography is the gold standard for identifying and characterizing polymorphs.

-

Materials Science: The intermolecular interactions revealed by the crystal structure can inform the design of new organic materials with desired properties, such as specific optical or electronic characteristics.

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of small molecules. By following a systematic approach encompassing synthesis, crystallization, data collection, and refinement, we can gain profound insights into molecular conformation and intermolecular interactions. The structural information derived for this compound serves as a critical foundation for its further development in medicinal chemistry and materials science, enabling rational design and optimization based on a precise atomic-level blueprint.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.

- University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Wikipedia. (n.d.). X-ray crystallography.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- OlexSys. (n.d.). Structure Refinement.

- Bruker. (2000). A Guide to Using SHELXTL.

- Portland Press. (2021). A beginner’s guide to X-ray data processing. The Biochemist.

Sources

An In-depth Technical Guide to (8-Methylquinolin-5-yl)methanol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Methylquinolin-5-yl)methanol, a substituted quinoline derivative, represents a versatile building block in synthetic and medicinal chemistry. The quinoline scaffold is a prominent feature in numerous biologically active compounds, and strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a quinoline ring system with a methyl group at the 8-position and a hydroxymethyl group at the 5-position. This substitution pattern influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.

| Property | Value | Source/Method |

| CAS Number | 120139-91-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | Not reported (predicted to be a solid at room temperature) | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in methanol, chloroform, and other common organic solvents.[2] | Predicted by analogy |

| pKa (of the quinoline nitrogen) | ~4.5 - 5.0 (predicted) | Predicted by analogy to 8-methylquinoline[2] |

Note: Some physical properties are not yet experimentally determined and are predicted based on the behavior of structurally similar compounds.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | dd | 1H | H2 |

| ~8.2 | d | 1H | H4 |

| ~7.8 | d | 1H | H6 |

| ~7.5 | dd | 1H | H3 |

| ~7.4 | d | 1H | H7 |

| ~5.0 | s | 2H | -CH₂OH |

| ~2.8 | s | 3H | -CH₃ |

| ~2.5 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C2 |

| ~148.5 | C8a |

| ~137.0 | C8 |

| ~135.0 | C5 |

| ~133.0 | C4 |

| ~129.0 | C6 |

| ~128.0 | C4a |

| ~126.5 | C7 |

| ~121.0 | C3 |

| ~64.0 | -CH₂OH |

| ~17.5 | -CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 8-methylquinoline. The strategy involves a regioselective bromination at the 5-position, followed by a Grignard reaction and subsequent formylation to introduce the hydroxymethyl group.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-8-methylquinoline [5]

-

Rationale: This step introduces a halogen at the desired position, which is essential for the subsequent Grignard reagent formation. The use of silver sulfate facilitates the electrophilic substitution.

-

Procedure:

-

Dissolve 8-methylquinoline in concentrated sulfuric acid at room temperature.

-

Add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Quench the reaction by pouring it into ice water.

-

Filter to remove the precipitate and neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-8-methylquinoline.

-

Step 2: Synthesis of this compound

-

Rationale: This two-part step first forms a Grignard reagent from the aryl bromide, creating a nucleophilic carbon. This nucleophile then attacks paraformaldehyde, a source of formaldehyde, to form the desired primary alcohol after acidic workup.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 5-bromo-8-methylquinoline in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.

-

Add dry paraformaldehyde in portions to the Grignard reagent solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Chemical Reactivity

The reactivity of this compound is primarily dictated by the hydroxymethyl group, which behaves as a typical benzylic alcohol, and the quinoline ring, which can undergo reactions at the nitrogen atom or on the aromatic system.

Oxidation to 8-Methylquinoline-5-carbaldehyde

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 8-methylquinoline-5-carbaldehyde, a valuable intermediate for further synthetic transformations.

Diagram: Oxidation Reaction Workflow

Sources

A Technical Guide to (8-Methylquinolin-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (8-Methylquinolin-5-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, logical synthetic routes, and its potential as a scaffold for novel therapeutic agents, grounded in the established pharmacological importance of the quinoline core.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[3] Marketed drugs spanning a wide range of indications, from antimalarials like chloroquine to modern anticancer agents like topotecan, feature the quinoline core, highlighting its versatile pharmacophoric properties.[3][4] Derivatives of quinoline are known to possess a vast array of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[5][6] this compound (CAS No. 120139-91-5) emerges from this rich context as a valuable building block, offering a primary alcohol functional group for further elaboration into more complex molecules.

Caption: The versatile quinoline scaffold is central to drugs in numerous therapeutic areas.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is definitively identified by its Chemical Abstracts Service (CAS) number. While comprehensive experimental data for this specific molecule is not widely published, its key identifiers and computed properties are summarized below. For context, the experimental properties of its direct precursor, 8-methylquinoline, are also provided.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 8-Methylquinoline (Precursor) |

| CAS Number | 120139-91-5[7] | 611-32-5[8] |

| Molecular Formula | C₁₁H₁₁NO[9] | C₁₀H₉N[8] |

| Molecular Weight | 173.21 g/mol [9] | 143.19 g/mol [8] |

| Appearance | Data not available (likely an off-white to yellow solid) | Yellow liquid or oil[8] |

| Boiling Point | Data not available | 143 °C at 34 mmHg[5] |

| Melting Point | Data not available | -80 °C (liquid at room temp)[5] |

| Density | Data not available | 1.052 g/mL at 25 °C[5] |

| SMILES | OCC1=C2C=CC=NC2=C(C)C=C1[7] | CC1=C2C(=CC=C1)C=CC=N2[8] |

Caption: Chemical structure and identifiers for this compound.

Synthesis and Purification

The synthesis of this compound is logically approached via a two-step sequence starting from commercially available 8-methylquinoline. This strategy involves an initial formylation to introduce a carbonyl group, followed by a selective reduction to the desired primary alcohol.

-

Formylation of 8-Methylquinoline: The introduction of a formyl (-CHO) group at the C5 position of the quinoline ring is the key first step. This is typically achieved via electrophilic substitution. While various formylation methods exist (e.g., Reimer-Tiemann, Duff), the Vilsmeier-Haack reaction is a robust and widely used protocol for the formylation of electron-rich aromatic and heteroaromatic systems.[9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] The choice of this method is based on its reliability and generally good yields for this class of transformation.

-

Reduction of 8-Methylquinoline-5-carbaldehyde: The second step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[10] Its selection is a deliberate choice rooted in its chemoselectivity; NaBH₄ readily reduces aldehydes and ketones but does not typically affect more stable carbonyls or other reducible functional groups that might be present on a more complex substrate.[10] This mildness and selectivity make it a trustworthy and predictable reagent for this synthetic step. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[11]

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 8-Methylquinoline-5-carbaldehyde

This protocol describes a representative procedure for the synthesis of this compound from its corresponding aldehyde.

Materials:

-

8-Methylquinoline-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylquinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The cooling step is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Adding the NaBH₄ slowly ensures the reaction remains controlled.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water (10 mL) while cooling the flask in an ice bath. Then, add saturated aqueous NH₄Cl solution (20 mL) to hydrolyze the intermediate borate ester complex.[12]

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group (around 2.8 ppm), and a key singlet for the methylene protons (-CH₂OH) adjacent to the oxygen (typically 4.5-5.0 ppm). The hydroxyl proton (-OH) will appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the 11 carbons, including the methyl carbon, the aromatic carbons, and the methylene carbon of the alcohol (typically 60-65 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.21).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol group.

Applications in Research and Drug Discovery

While specific biological data for this compound is not extensively documented, its value lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The presence of the primary alcohol serves as a synthetic handle for a multitude of chemical transformations, including:

-

Esterification and Etherification: To introduce various lipophilic or functional groups.

-

Oxidation: To re-form the aldehyde for subsequent reactions like reductive amination or Wittig reactions.

-

Conversion to Halides: To create an electrophilic site for nucleophilic substitution reactions.

Given the established bioactivity of the quinoline scaffold, derivatives synthesized from this compound are promising candidates for screening in various assays, particularly for:

-

Anticancer Agents: Many quinoline derivatives exert anticancer effects through mechanisms like DNA intercalation or enzyme inhibition.[13]

-

Antimalarial Compounds: The quinoline core is fundamental to drugs that interfere with heme detoxification in the malaria parasite.[3]

-

Antibacterial and Antifungal Agents: The ability of quinolines to chelate metal ions is a mechanism often exploited for antimicrobial activity.[14]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[15] Keep the container tightly closed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important derivative of the pharmacologically validated quinoline scaffold. Its synthesis is straightforward, proceeding through reliable and well-understood chemical transformations. The primary alcohol functionality provides a versatile anchor point for the development of compound libraries aimed at discovering new therapeutic agents. For researchers in drug discovery, this compound represents a valuable starting point for programs targeting cancer, infectious diseases, and other conditions where quinoline-based molecules have shown significant promise.

References

-

CP Lab Safety. This compound, 96% Purity, C11H11NO, 100 mg. Available at: [Link]

-

International Laboratory USA. This compound. Available at: [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335–19365. Available at: [Link]

-

PubChem. 8-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy Online. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

-

SpectraBase. 8-Methylquinoline. Available at: [Link]

-

Lin, R., Cheng, J., Ding, L., Song, W., Zhou, J., & Cen, K. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323–328. Available at: [Link]

-

Wang, Z., Wang, L., & Li, Z. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Kumar, A., & Siddiqui, H. H. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. Available at: [Link]

-

Gomez, J. L., Busto, J., G-Baeza, G., Garcia-Garcia, C., Lopez-Gallego, F., & Betancor, L. (2020). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. Molecules, 25(21), 5176. Available at: [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 120139-91-5|this compound|BLD Pharm [bldpharm.com]

- 8. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. reddit.com [reddit.com]

- 13. scbt.com [scbt.com]

- 14. 120139-91-5 CAS Manufactory [chemicalbook.com]

- 15. fishersci.ca [fishersci.ca]

- 16. echemi.com [echemi.com]

A Comprehensive Technical Guide to (8-Methylquinolin-5-yl)methanol for Researchers and Drug Development Professionals